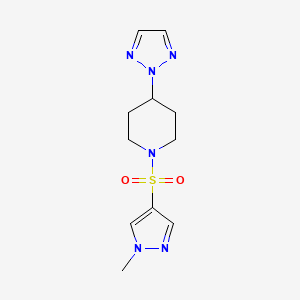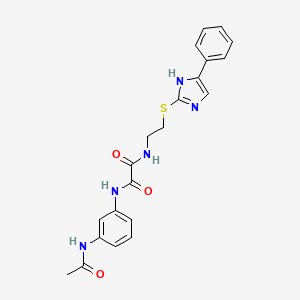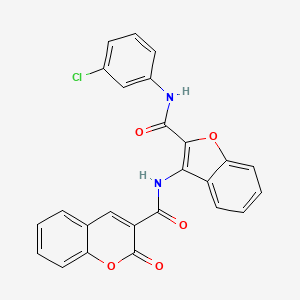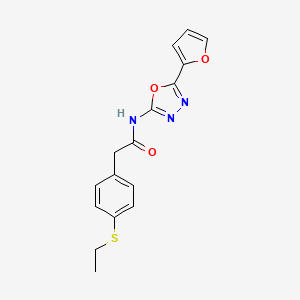![molecular formula C14H7ClF3N5O2S B3007317 3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine CAS No. 303988-46-7](/img/structure/B3007317.png)
3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridine scaffolds has been explored in recent studies. One approach for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant without the need for a catalyst. This method has been shown to yield a variety of products with good to high yields and the resulting compounds exhibit fluorescence emission, suggesting potential applications in materials science . Another study presents a clean and efficient procedure for constructing an imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. This process utilizes a green solvent system of H2O-IPA and involves a tandem sequence of SNAr reaction with substituted primary amines, in situ nitro group reduction, and heteroannulation with substituted aromatic aldehydes. The method is noted for its simplicity, environmental friendliness, and ability to expand structural diversity with minimal purification steps .
Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridines is characterized by a fused ring system that includes an imidazole ring joined to a pyridine ring. The presence of various substituents on these core structures can significantly influence their physical and chemical properties, as well as their potential applications. The 1,3-diarylated imidazo[1,5-a]pyridines synthesized in one study exhibit improved quantum yields compared to their 3-monosubstituted counterparts, indicating that the substitution pattern plays a crucial role in their photophysical properties . The imidazo[4,5-b]pyridine compounds synthesized in another study are functionalized through a tandem reaction sequence, which allows for the introduction of diverse substituents and the creation of a wide range of molecular structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these heterocyclic compounds are notable for their efficiency and green chemistry principles. The oxidative condensation-cyclization reaction used to synthesize 1,3-diarylated imidazo[1,5-a]pyridines is facilitated by elemental sulfur, which acts as an oxidant and eliminates the need for metal catalysts, thereby reducing potential environmental and health hazards . The synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine involves a tandem reaction sequence that includes nucleophilic aromatic substitution (SNAr), nitro group reduction, and heteroannulation, all performed in a water-isopropanol mixture that serves as a green solvent. This method emphasizes the use of less toxic and more sustainable reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridines are influenced by their molecular structures. The fluorescence emission of the 1,3-diarylated imidazo[1,5-a]pyridines, with wavelengths ranging from 454 to 524 nm, suggests potential applications in optical materials and sensors. The improved quantum yields of these compounds also indicate their suitability for such applications . The functionalized imidazo[4,5-b]pyridines obtained through the green synthesis method are likely to exhibit a diverse range of properties due to the structural diversity achieved by the tandem reaction process. The environmental friendliness of the synthesis method, combined with the potential for a wide range of applications, makes these compounds of significant interest for further study and development .
科学的研究の応用
Synthesis and Characterization
- Research shows the synthesis of Benzimidazole derivatives carrying a pyridine moiety, which is structurally similar to the specified compound. These derivatives are synthesized by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base at room temperature (Prasad, Rani, & Anusha, 2018).
Structural Studies
- The pyrithione derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) was synthesized using a similar compound. Its structure was confirmed by X-ray crystallography, infrared spectroscopy, and elemental analysis (Balewski, Sa̧czewski, & Gdaniec, 2019).
Applications in Diversity-Oriented Synthesis
- A new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, starting from the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines, was developed. This method offers rapid access to new compound libraries in the context of diversity-oriented synthesis, aiming to generate small molecules with large structure diversity efficiently (Zhang et al., 2019).
Development of Novel Compounds
- The synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids was achieved by a multi-step process involving nitration, alkylation, and reaction with itaconic acid, starting from a compound structurally related to the specified chemical (Smolyar et al., 2007).
Chemical Reactions and Mechanisms
- Studies focused on the reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles, resulting in various compounds with loss of nitrogen. This research provides insights into the mechanism of formation of these compounds, which can be related to the specified chemical (Jones et al., 1981).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-2-[2-(5-nitropyridin-2-yl)sulfanylimidazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N5O2S/c15-10-5-8(14(16,17)18)6-21-12(10)22-4-3-19-13(22)26-11-2-1-9(7-20-11)23(24)25/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZPCRHMLIDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)



